3-Methyl-1H-indole-5-carboxylic acid
Description
Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Bioactive Molecules
The indole nucleus is a fundamental structural component found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govchula.ac.thnih.gov Its prevalence in biologically active compounds stems from its ability to mimic peptide structures and participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, van der Waals forces, and pi-stacking interactions. nih.gov This versatility allows indole-containing molecules to bind to a wide range of biological targets, including enzymes and receptors, with high affinity and specificity. nih.gov
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets through judicious modification. The indole scaffold epitomizes this concept, as evidenced by its presence in a multitude of approved drugs with diverse therapeutic applications. researchgate.net For instance, the indole core is found in the anti-inflammatory drug indomethacin (B1671933), the migraine medication frovatriptan, and the anti-cancer vinca (B1221190) alkaloids. researchgate.net The amenability of the indole ring to chemical modification at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for drug discovery programs. nih.gov
Research Context and Importance of 3-Methyl-1H-indole-5-carboxylic Acid Derivatives in Contemporary Studies
Within the broad class of indole-containing compounds, derivatives of indole carboxylic acids have garnered significant attention for their therapeutic potential. The carboxylic acid group can act as a crucial pharmacophore, participating in key interactions with biological targets, or can be modified to modulate the physicochemical properties of the molecule.
While extensive research has been conducted on various indole carboxylic acid isomers, derivatives of This compound are emerging as a noteworthy subclass with potential applications in various therapeutic areas. The strategic placement of the methyl group at the 3-position and the carboxylic acid at the 5-position provides a unique template for the design of novel bioactive compounds.
Although specific research focused exclusively on this compound derivatives is still developing, the broader class of indole-5-carboxamides has shown significant promise. For example, substituted 3-(phenylmethyl)-1H-indole-5-carboxamides have been identified as potent and selective antagonists of peptidoleukotrienes, which are inflammatory mediators involved in asthma and other allergic conditions.
Furthermore, research into related indole structures provides valuable insights into the potential of this compound derivatives. For instance, studies on 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated their cytotoxic effects against breast cancer cells. nih.gov Specifically, an ester derivative with a 4-methoxy group was identified as the most potent compound, with a half-maximal effective concentration of 4.7 µM. nih.gov This highlights the potential for developing potent anticancer agents by modifying the substituents on the indole ring.
In a similar vein, a series of indole-2-carboxamides were synthesized and evaluated for their antiproliferative activity. nih.gov Several of these compounds demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. nih.gov For example, compounds 5d , 5e , and 5j showed significant EGFR inhibitory effects with IC50 values of 89 ± 6 nM, 93 ± 8 nM, and 98 ± 8 nM, respectively. nih.gov The most potent antiproliferative derivative, 5e , also exhibited strong anti-CDK2 activity with an IC50 value of 13 nM. nih.gov These findings underscore the potential of the indole carboxamide scaffold in developing multi-targeted anticancer agents.
The synthesis of various indole derivatives continues to be an active area of research, with a focus on creating libraries of compounds for biological screening. mdpi.com The development of efficient synthetic routes to access diverse derivatives of this compound is crucial for exploring its full therapeutic potential.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 588688-44-2 | amerigoscientific.com |
| Molecular Formula | C10H9NO2 | amerigoscientific.com |
| Molecular Weight | 175.186 g/mol | amerigoscientific.com |
| Purity | 95% | amerigoscientific.com |
| MDL Number | MFCD11052228 | amerigoscientific.com |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSFHSAVRYCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588699 | |
| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588688-44-2 | |
| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methyl 1h Indole 5 Carboxylic Acid and Its Analogues
Classical and Modern Approaches to Indole (B1671886) Core Synthesis Relevant to 3-Methyl-1H-indole-5-carboxylic Acid
The construction of the indole nucleus has been a subject of intense research for over a century, leading to the development of numerous named reactions. The applicability of these classical methods, alongside modern variations, to the synthesis of this compound is explored herein.
Fischer Indole Synthesis and Optimized Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, the logical starting materials would be 4-carboxyphenylhydrazine and acetone (B3395972). The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement under acidic conditions to yield the indole. wikipedia.org
A closely related analogue, 2,3,3-trimethyl-3H-indole-5-carboxylic acid, has been synthesized via a Fischer cyclization of 4-hydrazinobenzoic acid with 3-methylbutan-2-one. mdpi.com This demonstrates the viability of using carboxy-substituted phenylhydrazines in this reaction. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid to Lewis acids such as zinc chloride. wikipedia.orgtestbook.com Optimized conditions often involve microwave-assisted heating, which can significantly reduce reaction times. rsc.org
Multi-Step Synthetic Pathways Incorporating Enamine Intermediates and Hydrolysis
Multi-step synthetic sequences offer a high degree of control over the substitution pattern of the final indole product. A common strategy involves the use of enamine intermediates. For instance, a plausible route to this compound could start from a suitably substituted aniline (B41778), such as methyl 4-aminobenzoate.
One potential pathway involves the reaction of an aniline with an α-halo ketone to form an α-arylaminoketone. This intermediate can then be cyclized under acidic conditions. A related approach involves the formation of an enamine from a secondary amine and a ketone. beilstein-journals.org The resulting enamine possesses enhanced nucleophilicity and can react with various electrophiles. Subsequent hydrolysis of the modified enamine regenerates the carbonyl group, which can then participate in a cyclization to form the indole ring. beilstein-journals.org
A flow chemistry approach has been demonstrated for the synthesis of indole-3-carboxylic esters, which could be adapted for the target molecule. wikipedia.org This methodology involved the SNAr reaction of a 2-chloronitrobenzene with ethyl cyanoacetate, followed by a reductive cyclization of the resulting adduct under heterogeneous hydrogenation conditions to furnish the indole ester. wikipedia.org Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
While a specific, complete multi-step synthesis of this compound via an enamine intermediate and hydrolysis is not extensively detailed in the literature, the individual steps are well-established transformations in organic synthesis.
Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate. researchgate.net The first step is a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. researchgate.net This is followed by a reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, to yield the indole-2-carboxylic acid. researchgate.netresearchgate.netwikipedia.org
To apply this to the synthesis of this compound, one would theoretically start with 4-methyl-3-nitrobenzoic acid. However, the classical Reissert reaction leads to an indole-2-carboxylic acid. To obtain the desired 3-methyl substitution, a modification would be necessary, potentially by using a different starting material or a subsequent functionalization step.
A review of the Reissert synthesis indicates its utility in preparing various substituted indole-2-carboxylic acids. researchgate.net For example, 5-indolecarboxylic acid has been synthesized via a Reissert strategy. researchgate.net The initial product, an indole-2-carboxylic acid, can be decarboxylated upon heating if the unsubstituted indole is the target. researchgate.net
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. bhu.ac.in The classical conditions often employ sodium or potassium alkoxides at temperatures ranging from 200-400 °C. bhu.ac.in This method is generally used for the preparation of (substituted) indoles from N-acyl-o-toluidines. organic-chemistry.org
For the synthesis of this compound, a potential starting material would be N-acetyl-4-methyl-3-aminobenzoic acid. The strong base would deprotonate the amide nitrogen and the benzylic methyl group, leading to a cyclization onto the amide carbonyl. bhu.ac.in A subsequent hydrolysis step is required to furnish the indole. bhu.ac.in
The harsh reaction conditions of the traditional Madelung synthesis can limit its applicability with sensitive functional groups. However, modern modifications have been developed that proceed under milder conditions. For example, the use of organolithium reagents as bases or the introduction of electron-withdrawing groups to facilitate the initial deprotonation can allow the reaction to proceed at lower temperatures. wikipedia.org The Smith-modified Madelung synthesis, which utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, offers a more versatile route to substituted indoles. bhu.ac.in
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a method for preparing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. synarchive.commdpi.com The reaction mechanism involves a Michael addition, followed by a nucleophilic attack and elimination. mdpi.com
Direct synthesis of this compound via the Nenitzescu reaction is not straightforward as the classical reaction yields a 5-hydroxyindole and the carboxylic acid group is not directly incorporated. However, it is conceivable that a starting benzoquinone bearing a protected carboxyl group could be employed. The resulting 5-hydroxyindole could then be dehydroxylated and the protecting group removed to yield the target acid.
The reaction can be performed with various substituents on both the benzoquinone and the enamine component. mdpi.comwikipedia.org The use of Lewis acids as catalysts has been shown to improve the reaction. wikipedia.org Given the typical products of the Nenitzescu synthesis, it is less directly applicable for the primary synthesis of this compound compared to other classical methods.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for the preparation of substituted indoles, particularly 7-substituted indoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. researchgate.netjk-sci.com A key feature of this reaction is the requirement of a substituent at the ortho position to the nitro group, which facilitates a synarchive.comsynarchive.com-sigmatropic rearrangement. researchgate.netquimicaorganica.org
To synthesize this compound using this method, a suitable starting material would be a 2,4-disubstituted nitrobenzene, for example, methyl 2-methyl-4-nitrobenzoate. The reaction with a propenyl Grignard reagent would introduce the precursor to the 2- and 3-positions of the indole ring. The reaction typically requires three equivalents of the Grignard reagent when starting from a nitroarene. researchgate.net
The Bartoli synthesis is advantageous for its ability to produce indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. researchgate.net While a direct example for the synthesis of this compound is not readily found in the literature, the general methodology is applicable to a wide range of substituted nitroarenes and vinyl Grignard reagents, making it a plausible, albeit likely multi-step, route to the target compound. quimicaorganica.org
Julia Indole Synthesis
The Julia indole synthesis, while not as commonly used as other named reactions, offers a unique approach to the indole core through a dukevertices.orgdukevertices.org-sigmatropic rearrangement. researchgate.net The process typically begins with the reaction of N-sulfinyl anilines with a suitable carbanion, leading to the formation of a sulfinamide intermediate. researchgate.net This intermediate then undergoes a thermal or acid-catalyzed rearrangement to produce the indole skeleton. researchgate.net
A key characteristic of this synthesis is the dukevertices.orgdukevertices.org-sigmatropic rearrangement of an initial adduct, which forms the indole ring and eliminates a sulfur-based byproduct, such as sulfenic acid. researchgate.net The yields for the initial formation of sulfinamides from N-sulfinyl anilines are often excellent; however, the subsequent rearrangement to the indole can be less efficient, with reported yields varying significantly. researchgate.net The complexity and potential for side reactions have made it a less utilized method compared to others, despite its simplicity and potential generality. researchgate.net
The Julia olefination, a related but distinct reaction also developed by Marc Julia, is a widely used method for creating alkenes from phenyl sulfones and carbonyls. wikipedia.orgchemistnotes.com It proceeds via the formation of a β-acyloxysulfone, followed by reductive elimination, typically using sodium amalgam, to form the alkene. wikipedia.orgchemistnotes.com This method is renowned for its high (E)-selectivity in alkene formation. organic-chemistry.org
Larock Indole Synthesis
First reported by Richard C. Larock in 1991, the Larock indole synthesis has become a powerful and versatile tool for preparing 2,3-disubstituted indoles. wikipedia.orgsynarchive.com This reaction is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne in the presence of a base. wikipedia.orgsynarchive.com
The catalytic cycle is generally understood to proceed through the following key steps: ub.edu
Reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to an active Pd(0) species.
Oxidative Addition of the o-iodoaniline to the Pd(0) center, forming an arylpalladium(II) intermediate.
Alkyne Coordination and Insertion : The disubstituted alkyne coordinates to the arylpalladium complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. wikipedia.org
Intramolecular Cyclization : The nitrogen atom of the aniline attacks the newly formed vinylic palladium species, displacing the halide and forming a six-membered palladacycle. wikipedia.org
Reductive Elimination : The final step involves reductive elimination from the palladacycle to form the indole ring and regenerate the Pd(0) catalyst. ub.edu
A notable feature of the Larock synthesis is its regioselectivity. It was observed that the more sterically hindering group of an unsymmetrical alkyne preferentially ends up adjacent to the newly formed C-C bond, rather than the palladium center, a counterintuitive result that enhances the reaction's predictability. wikipedia.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making it suitable for complex molecule synthesis. ub.edu Its applications include the synthesis of pharmaceutically relevant compounds like the anti-migraine drug MK-0462 and derivatives of tryptophan. wikipedia.org
Table 1: Examples of Larock Indole Synthesis Conditions and Outcomes
| o-Iodoaniline Derivative | Alkyne | Catalyst System | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ | K₂CO₃, n-Bu₄NCl | 2,3-Diphenylindole | High | ub.edu |
| o-Iodo-tosylanilide | α-C-glucosylpropargyl glycine | Pd(OAc)₂ | LiCl, K₂CO₃ | iso-Tryptophan derivative | N/A | wikipedia.org |
This table is illustrative, based on typical reactants and conditions described in the literature.
Bischler Indole Synthesis
The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, is a classic method for forming a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative. wikipedia.org Despite its long history, the reaction has seen less contemporary use due to its often harsh conditions (e.g., high temperatures) and the potential for unpredictable regiochemical outcomes. wikipedia.orgnih.gov
The reaction mechanism is complex and can proceed through multiple competing pathways. nih.gov A commonly accepted mechanism involves the initial alkylation of two molecules of aniline by the α-bromo-acetophenone to form a key intermediate. wikipedia.orgchemeurope.com This is followed by an electrophilic cyclization, which involves one of the aniline moieties acting as a leaving group. wikipedia.org The resulting intermediate then aromatizes and tautomerizes to yield the final 2-aryl-indole product. chemeurope.com
The specific product formed can be highly dependent on the substrates and reaction conditions. nih.gov For instance, using an excess of the aniline is crucial for one of the main mechanistic pathways. nih.gov Researchers have developed milder methods to improve the reaction's utility, such as using lithium bromide as a catalyst or employing microwave irradiation to reduce reaction times and improve yields. wikipedia.orgchemeurope.com
Table 2: Modifications and Applications of the Bischler Indole Synthesis
| Modification/Application | Description | Key Reactants | Conditions | Reference |
|---|---|---|---|---|
| Buu-Hoi Modification | Synthesis of 2-arylindoles and polycyclic indoles. | ω-arylamino ketone | Heating at 230–250 °C in silicone oil | researchgate.net |
| Microwave-Assisted Synthesis | A one-pot, milder method for 2-arylindole synthesis. | Aniline, Phenacyl bromide | Microwave irradiation | researchgate.net |
This table summarizes key modifications to the classical Bischler synthesis.
Targeted Synthesis of this compound
The synthesis of the specific target molecule, this compound, requires strategies that can control regioselectivity at both the C3 and C5 positions of the indole ring.
Regioselective Methylation Strategies on Indole-5-carboxylic Acid Precursors
Directly methylating the C3 position of an indole that already bears a carboxylic acid group at C5 presents a significant challenge due to the electronic properties of the indole ring and potential side reactions. The C3 position is the most nucleophilic site on an unsubstituted indole, making it a prime target for electrophilic attack. beilstein-journals.org However, the directing effect of the C5-carboxylic acid group and the potential for N-methylation must be managed.
Recent advances have focused on catalytic methods for the direct and regioselective C3-alkylation of indoles.
Biocatalytic Methylation : S-adenosyl methionine (SAM)-dependent methyltransferases have been identified that can perform stereo- and regioselective methylation at the C3 position of various indole substrates. researchgate.netnih.gov For example, the methyltransferase PsmD has been shown to be effective for this transformation, offering a green and highly selective route. researchgate.net
Boron-Catalyzed Methylation : A metal-free approach using B(C₆F₅)₃ as a catalyst has been developed for the direct C3-methylation of indoles using amine-based alkylating agents. nih.gov This method is highly chemoselective, avoiding common side reactions like N-methylation and the formation of bis(indolyl)methanes. nih.govacs.org The reaction proceeds by activating an α-nitrogen C(sp³)–H bond in the alkylating agent. nih.gov
Table 3: Catalytic Systems for C3-Methylation of Indoles
| Catalytic System | Methylating Agent | Key Features | Substrate Scope | Reference |
|---|---|---|---|---|
| PsmD Methyltransferase & SAM | S-adenosyl methionine (SAM) | Enantioselective, occurs under mild, aqueous conditions. | Various indole derivatives | nih.gov |
| B(C₆F₅)₃ | Diaryl methyl amines | Metal-free, high chemoselectivity, avoids N-methylation. | 1-, 2-, and 1,2-substituted indoles | nih.gov |
This table highlights modern catalytic approaches for the C3-methylation of indole scaffolds.
Esterification of Indole-5-carboxylic Acid and Subsequent Transformations
A common synthetic strategy to circumvent issues associated with the free carboxylic acid group (such as its acidity or potential to coordinate with metal catalysts) is to protect it as an ester. The synthesis would proceed in a multi-step fashion:
Esterification : Indole-5-carboxylic acid is converted to its corresponding ester, for example, methyl indole-5-carboxylate. This is a standard transformation that can be achieved using various methods, such as Fischer esterification (acid catalyst with methanol) or by using an alkyl halide with a carboxylate salt.
C3-Methylation : The resulting indole-5-carboxylate ester is then subjected to a regioselective C3-methylation reaction. The methods described in the previous section (e.g., boron-catalyzed or biocatalytic methylation) could potentially be applied at this stage.
Hydrolysis : The final step is the saponification (hydrolysis) of the ester group back to the carboxylic acid to yield the target molecule, this compound.
This approach allows for a wider range of reaction conditions to be used for the crucial C-C bond-forming step at the C3 position without interference from the acidic proton of the carboxylic acid.
Palladium-Catalyzed C-H Activation for Indole-Carboxylic Acid Derivatives
Palladium-catalyzed C-H activation has emerged as a powerful, step-economic strategy for derivatizing carboxylic acids. rsc.org This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond. The carboxylic acid group itself can act as a native directing group, guiding the catalyst to a specific C-H bond. rsc.org
For indole-carboxylic acids, Pd-catalyzed C-H activation offers a direct route to functionalization. Research has shown that a palladium catalyst can activate the C3–H bond of indole-carboxylic acids for subsequent reactions. mdpi.com For instance, a method was developed for the C3-benzylation of indole-carboxylic acids using benzyl (B1604629) alcohols in water, where the reaction proceeds via an (η³-benzyl)palladium(II) complex that activates the C3–H bond. mdpi.com
Furthermore, palladium catalysis can facilitate decarboxylative C-H activation, where an indole-carboxylic acid can couple with other molecules. rsc.org While much of the work on free carboxylic acids focuses on activating C(sp³)–H bonds at the β or γ positions, the principles are being extended to C(sp²)–H bonds in aromatic systems. rsc.org The development of specialized bifunctional ligands has been crucial in overcoming challenges related to reactivity and selectivity in Pd(II)-catalyzed C-H activation. nih.gov This modern synthetic tool holds significant promise for the streamlined synthesis of complex indole derivatives like this compound.
Two-Step Synthetic Approaches for Specific 3-Substituted Derivatives
A prominent and versatile method for the synthesis of the indole nucleus is the Fischer indole synthesis. wikipedia.orgthermofisher.com This reaction classically involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org For the specific synthesis of this compound, a two-step approach commencing with the synthesis of the corresponding methyl ester, methyl 3-methyl-1H-indole-5-carboxylate, followed by hydrolysis, is a common and effective strategy.
The initial step leverages the Fischer indole synthesis by reacting (4-(methoxycarbonyl)phenyl)hydrazine with acetone in the presence of an acid catalyst. The (4-(methoxycarbonyl)phenyl)hydrazine can be prepared from 4-aminobenzoic acid. Acetone serves as the source for the 3-methyl group of the indole ring. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be catalyzed by Brønsted acids like sulfuric acid or polyphosphoric acid. wikipedia.orgnih.gov The resulting intermediate is methyl 3-methyl-1H-indole-5-carboxylate.
The second step involves the hydrolysis of the methyl ester to the desired carboxylic acid. This is generally achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid product. google.com
A representative two-step synthesis is outlined below:
Step 1: Fischer Indole Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate
| Reactants | Reagents/Catalysts | Solvent | Conditions | Product |
| (4-(methoxycarbonyl)phenyl)hydrazine | Acetone, Sulfuric Acid | Ethanol | Reflux | Methyl 3-methyl-1H-indole-5-carboxylate |
Step 2: Hydrolysis to this compound
| Reactant | Reagents | Solvent | Conditions | Product |
| Methyl 3-methyl-1H-indole-5-carboxylate | Sodium Hydroxide | Water/Ethanol | Reflux, then Acidification | This compound |
This two-step methodology allows for the efficient and scalable production of this compound, providing a valuable precursor for further chemical elaboration.
Purification and Analytical Confirmation Methodologies in this compound Synthesis
The purification and rigorous analytical confirmation of the synthesized this compound are critical to ensure its suitability for subsequent applications.
Purification:
Following the synthesis, the crude product is typically isolated by filtration after precipitation. Recrystallization is a common and effective method for purifying the final compound. A suitable solvent system for recrystallization might involve a mixture of an organic solvent, such as ethanol or ethyl acetate, and water. The choice of solvent is crucial to ensure high recovery of the purified product with minimal impurities. In some cases, column chromatography on silica (B1680970) gel may be employed for purification, particularly for the ester intermediate, using a solvent system such as ethyl acetate/hexanes. prepchem.comorgsyn.org
Analytical Confirmation:
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group at the C3 position, and a broad singlet for the N-H proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum provides information on the carbon framework of the molecule. mdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include those for the N-H stretch, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. nih.gov
Melting Point: The melting point of the purified compound is a key indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity.
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons, a singlet for the C3-methyl group, a broad singlet for the N-H proton, and a broad singlet for the COOH proton. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carboxylic acid carbonyl carbon. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₀H₉NO₂. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (acid), and O-H (acid) functional groups. |
| Melting Point | A sharp and specific melting point range. |
Chemical Derivatization and Structural Modification Strategies of 3 Methyl 1h Indole 5 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of esters, amides, and hydrazides, which can serve as key intermediates for further derivatization.
Synthesis of Esters and their Hydrolysis
Esterification of the carboxylic acid moiety is a common strategy to modify the polarity and reactivity of the parent molecule.
Synthesis of Esters The conversion of 3-methyl-1H-indole-5-carboxylic acid to its corresponding esters can be achieved through various standard methods. A general and efficient procedure involves the reaction of the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst or a dehydrating agent. For instance, treatment with thionyl chloride (SOCl₂) in methanol at room temperature can yield the methyl ester. chemicalbook.com Another approach for synthesizing specific esters, like tert-butyl esters, involves reacting the carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal (B89532) or tert-butyl trichloroacetimidate. researchgate.net
Table 1: Selected Methods for Ester Synthesis
| Ester Type | Reagents | Conditions | Reference |
|---|---|---|---|
| Methyl Ester | Methanol, Thionyl Chloride | Room Temperature | chemicalbook.com |
| tert-Butyl Ester | tert-Butyl Trichloroacetimidate | N/A | researchgate.net |
Hydrolysis of Esters The hydrolysis of these esters back to the parent carboxylic acid is a fundamental reverse reaction. This is typically accomplished under basic conditions, for example, by stirring the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as methanol/water or THF/water. researchgate.net Following the reaction, acidification of the mixture with a mineral acid, like hydrochloric acid (HCl), precipitates the carboxylic acid. researchgate.net It is important to note that indole (B1671886) esters can undergo hydrolysis even under mildly alkaline conditions (pH 9 or above), a factor to consider during purification or extraction processes. researchgate.net
Amide Bond Formation and Carboxamide Derivatives
Amide synthesis represents a significant pathway for creating derivatives with diverse structural and electronic properties. The amide bond is a prevalent feature in many biologically active compounds. acs.org
The formation of an amide bond requires the activation of the carboxylic acid. researchgate.net This is typically achieved using coupling agents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a suitable amine in a solvent like dichloromethane (B109758) can be used to form the corresponding carboxamide. mdpi.com Other established coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP reagent), which is used in the presence of a base like diisopropylethylamine (DIPEA). nih.gov The choice of amine dictates the nature of the substituent on the amide nitrogen, allowing for the introduction of a wide variety of functional groups. For example, 5-methyl-1H-indole-2-carboxylic acid has been successfully coupled with (6-morpholinopyridin-3-yl)methanamine (B1285645) to yield the corresponding amide, a reaction pathway directly applicable to the 5-carboxylic acid isomer. acs.org
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Additives/Base | Typical Solvent | Reference |
|---|---|---|---|
| EDCI | None or HOBt | Dichloromethane (DCM) | mdpi.com |
| BOP | DIPEA | Dichloromethane (DCM) | nih.gov |
Preparation of Hydrazide and Hydrazone Derivatives
Hydrazide Synthesis Carboxylic acid hydrazides are valuable intermediates, often used in the synthesis of heterocyclic compounds and as precursors for hydrazones. The most standard method for preparing hydrazides is through the hydrazinolysis of the corresponding ester. researchgate.net This involves refluxing the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent like ethanol. researchgate.netgoogle.com
Alternatively, hydrazides can be synthesized directly from the carboxylic acid. This can be achieved by activating the acid with coupling agents like EDC in the presence of hydroxybenzotriazole (B1436442) (HOBt), followed by reaction with hydrazine. researchgate.net A continuous flow process has also been developed for the synthesis of acid hydrazides directly from carboxylic acids and hydrazine hydrate, offering a scalable and efficient method. osti.gov
Hydrazone Synthesis The resulting 3-methyl-1H-indole-5-carbohydrazide can be readily converted into hydrazone derivatives. This is accomplished by condensing the hydrazide with various aldehydes or ketones, often in the presence of a catalytic amount of acid. researchgate.netresearchgate.net This reaction introduces a C=N-NH-C=O linkage, providing a scaffold for creating a large library of diverse molecules. For example, a series of indol-3-yl morpholino derivatives containing a hydrazone moiety were synthesized using indole-3-carboxylic acid as a starting material, demonstrating the feasibility of this synthetic route. nih.gov
Substitutions and Modifications on the Indole Ring System
Beyond the carboxylic acid group, the indole ring itself offers opportunities for structural modification, primarily at the indole nitrogen and the aromatic benzene (B151609) ring.
Alkylation and Arylation at the Indole Nitrogen (N1) Position
Modification at the N1 position of the indole ring can significantly influence the molecule's properties.
N-Alkylation The N-alkylation of indoles can be achieved by reacting the N-H group with an alkyl halide. researchgate.net This reaction typically requires a base to deprotonate the indole nitrogen, making it more nucleophilic. Phase-transfer catalysis conditions have been shown to be effective for the selective monoalkylation at the nitrogen atom of indole derivatives. researchgate.net Another approach involves the Mitsunobu reaction or transition metal-catalyzed processes. researchgate.net The condensation of indoles with DMF-dialkoxyacetals under microwave irradiation also provides a convenient route to N-alkylation. nih.gov
N-Arylation The introduction of an aryl group at the N1 position is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov These methods typically involve the reaction of the indole with an aryl halide in the presence of a palladium or copper catalyst and a suitable base. nih.gov
Electrophilic Substitution Reactions on the Aromatic Ring
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. niscpr.res.in In this compound, the C3 position, which is the most reactive site in unsubstituted indole, is blocked by a methyl group. Therefore, electrophilic attack will occur on the benzene portion of the ring system. niscpr.res.in The directing effects of the existing substituents (the activating alkyl group at C3 and the deactivating carboxylic acid group at C5) will determine the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For example, Vilsmeier-Haack formylation of substituted indoles has been shown to proceed at available positions on the aromatic ring, with the specific site of substitution depending on the other groups present. nih.gov Studies on similar 5-hydroxyindoles indicate that electrophilic substitution can occur at the C4, C6, or C7 positions, with the nature of the electrophile influencing the outcome. niscpr.res.in
Introduction of Diverse Heterocyclic Moieties (e.g., Oxazepines, Oxadiazoles)
The incorporation of additional heterocyclic rings onto the this compound core can significantly modulate its physicochemical and biological properties. Oxazepine and oxadiazole rings are of particular interest due to their prevalence in pharmacologically active compounds.
Oxazepine Derivatives:
The synthesis of oxazepine derivatives fused to the indole core can be achieved through multi-step reaction sequences. A general approach involves the initial conversion of this compound to its corresponding hydrazide. This intermediate can then undergo a cyclization reaction with appropriate reagents to form the seven-membered oxazepine ring. For instance, a study on indole-5-carboxylic acid demonstrated a pathway involving esterification, formation of a hydrazide, reaction with a benzaldehyde (B42025) derivative, and subsequent cyclization with maleic anhydride (B1165640) to yield an oxazepine derivative biojournals.us. This methodology can be adapted for this compound.
A plausible synthetic route is outlined below:
Esterification: The carboxylic acid at the C5 position is first converted to an ester, for example, a methyl ester, to protect the carboxylic acid and facilitate subsequent reactions.
Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate to form the corresponding carbohydrazide (B1668358).
Schiff Base Formation: The hydrazide is condensed with a suitable aldehyde or ketone to form a Schiff base.
Cyclization: The final step involves a cycloaddition reaction of the Schiff base with an anhydride, such as maleic anhydride or phthalic anhydride, to construct the 1,3-oxazepine ring jmchemsci.comfrontiersin.orgresearchgate.net.
Table 1: Proposed Synthesis of an Oxazepine Derivative from this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | This compound | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 3-methyl-1H-indole-5-carboxylate |
| 2 | Methyl 3-methyl-1H-indole-5-carboxylate | Hydrazine hydrate | Ethanol, Reflux | 3-Methyl-1H-indole-5-carbohydrazide |
| 3 | 3-Methyl-1H-indole-5-carbohydrazide | Benzaldehyde | Ethanol, Reflux | N'-Benzylidene-3-methyl-1H-indole-5-carbohydrazide |
| 4 | N'-Benzylidene-3-methyl-1H-indole-5-carbohydrazide | Maleic anhydride | Dry benzene, Reflux | 2-(3-Methyl-1H-indol-5-yl)-3-phenyl-2,3-dihydro-1,3,4-oxadiazepin-7(6H)-one |
Oxadiazole Derivatives:
The 1,3,4-oxadiazole (B1194373) ring is a common pharmacophore that can be readily synthesized from carboxylic acid derivatives. The general strategy involves the conversion of the carboxylic acid to a carbohydrazide, which is then cyclized.
A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starts with the 3-Methyl-1H-indole-5-carbohydrazide intermediate, as prepared for the oxazepine synthesis. This hydrazide can then be reacted with various reagents to form the oxadiazole ring researchgate.netnih.govutar.edu.my:
Reaction with a Carboxylic Acid: Condensation with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields the corresponding 2,5-disubstituted 1,3,4-oxadiazole .
Reaction with Carbon Disulfide: Treatment of the carbohydrazide with carbon disulfide in the presence of a base, followed by acidification, can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative .
Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives from 3-Methyl-1H-indole-5-carbohydrazide
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 3-Methyl-1H-indole-5-carbohydrazide | Acetic Acid | POCl₃, Reflux | 2-Methyl-5-(3-methyl-1H-indol-5-yl)-1,3,4-oxadiazole |
| 3-Methyl-1H-indole-5-carbohydrazide | Carbon Disulfide | KOH, Ethanol, Reflux; then H⁺ | 5-(3-Methyl-1H-indol-5-yl)-1,3,4-oxadiazole-2-thiol |
Strategies for Regioselective Functionalization at C2, C3, and C5 Positions
The regioselective functionalization of the this compound core is dictated by the electronic nature and steric hindrance of the existing substituents. The C3 position is already substituted with a methyl group. The primary sites for further functionalization are the C2 position of the pyrrole (B145914) ring and the remaining positions on the benzene ring (C4, C6, and C7), as well as derivatization of the C5-carboxylic acid.
Functionalization at the C2 Position:
The C2 position of the indole ring is generally less reactive towards electrophilic substitution than the C3 position. However, with the C3 position blocked by a methyl group, functionalization at C2 becomes more feasible. The carboxylic acid at C5 is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and can influence the reactivity of the pyrrole ring.
Strategies for C2 functionalization often involve the use of a directing group. For instance, the carboxylic acid at C3 has been shown to act as a traceless directing group for C2-vinylation in the presence of a palladium catalyst rsc.org. While the carboxylic acid in the target molecule is at C5, similar directing group strategies could potentially be adapted. For example, converting the C5-carboxylic acid to an amide can introduce a directing group for transition metal-catalyzed C-H activation at C2 or C4 researchgate.netchemrxiv.org.
Functionalization at the C5 Position:
The carboxylic acid group at the C5 position is a key handle for derivatization. Standard carboxylic acid chemistry can be employed to introduce a wide variety of functional groups:
Amide Formation: Coupling of the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) can generate a library of amides. This is a common strategy for creating hybrid molecules with potential biological activity nih.gov.
Esterification: As mentioned previously, esterification can be used to protect the carboxylic acid or to introduce different alkyl or aryl groups.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized.
A direct C-H functionalization adjacent to the carboxylic acid group (at C4 or C6) is challenging but can be achieved using directing group strategies. For example, direct diarylation at the C4 and C6 positions of 5-indole carboxylic acid has been reported nih.gov.
Regioselective Iodination:
A method for the highly regioselective direct iodination of indoles at the C5 position has been developed rsc.org. This method offers a practical route to C5-functionalized indoles, as the resulting aryl iodides are versatile intermediates for cross-coupling reactions.
Design and Synthesis of Complex Hybrid Structures Incorporating the this compound Core
The development of complex hybrid structures by combining the this compound core with other pharmacophores is a promising strategy in drug discovery. These hybrid molecules can exhibit polypharmacology, targeting multiple biological pathways.
The synthetic strategies for creating such hybrids often involve a modular approach, where different fragments are connected through robust chemical reactions. The C5-carboxylic acid is a common attachment point for such elaborations.
Example of a Hybrid Structure Synthesis:
A hypothetical hybrid structure could involve linking the this compound core to another heterocyclic system, for instance, a pyrazole (B372694), via an amide linkage.
Synthetic Scheme for a this compound-Pyrazole Hybrid:
Activation of the Carboxylic Acid: this compound is activated using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
Amide Coupling: The activated indole is then reacted with an amino-substituted pyrazole derivative (e.g., 5-amino-3-methyl-1H-pyrazole) to form the desired amide bond, yielding the hybrid molecule.
This modular approach allows for the systematic variation of the heterocyclic partner to explore the structure-activity relationship of the resulting hybrid compounds. The synthesis of indole-based hybrids with moieties such as imidazolidin-2-one has been reported, demonstrating the feasibility of creating such complex structures nih.gov.
Pharmacological and Biological Research Investigations of 3 Methyl 1h Indole 5 Carboxylic Acid Derivatives
Antiviral Activity Research
The quest for new antiviral agents has led researchers to explore a wide array of synthetic compounds, with indole (B1671886) derivatives emerging as a promising class. nih.gov Their structural diversity allows for modifications that can target various stages of the viral life cycle.
Studies Against Bovine Viral Diarrhea Virus (BVDV)
Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, serves as a valuable surrogate for studying inhibitors of the Hepatitis C Virus (HCV) due to similarities in their replication mechanisms. Research has shown that certain derivatives of 1H-indole-2,3-dione, a related indole structure, possess inhibitory effects against BVDV.
A study investigating a series of 5-nitro-3-hydrazono-1H-2-indolinone derivatives found that several compounds exhibited activity against BVDV in Madin-Darby Bovine Kidney (MDBK) cells. researchgate.net Specifically, compounds identified as 2b , 3a , 3f , 4e , and 4f from this series demonstrated inhibition of BVDV growth. researchgate.net Another investigation into unsymmetrical methylene (B1212753) derivatives of indoles revealed that some compounds in this class showed a degree of antiviral activity against BVDV. nih.gov However, a separate study on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids found them to be inactive against BVDV in vitro. researchgate.netresearchgate.net
Table 1: Antiviral Activity of Indole Derivatives Against BVDV
| Compound Series | Specific Compounds with Activity | Virus | Cell Line | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| 5-nitro-3-hydrazono-1H-2-indolinones | 2b, 3a, 3f, 4e, 4f | BVDV | MDBK | Inhibited viral growth. | researchgate.net |
Investigations Against Hepatitis C Virus (HCV)
Given the global health burden of Hepatitis C, there is a continuous search for new and effective antiviral therapies. nih.gov Indole-based compounds have been explored as potential inhibitors of HCV. Ethyl 1H-indole-3-carboxylate derivatives, for instance, have been identified as promising leads for developing anti-HCV agents. fabad.org.tr Despite this, studies on certain new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids did not show activity against HCV in vitro. researchgate.netresearchgate.net The search for effective anti-HCV molecules from natural sources has also been a focus, highlighting the potential of diverse chemical structures in inhibiting the virus. nih.gov
Evaluation of Antiviral Efficacy against Various Viral Strains
The antiviral potential of indole derivatives extends beyond BVDV and HCV, with studies demonstrating efficacy against a range of other viruses.
Human Immunodeficiency Virus (HIV-1): Some unsymmetrical methylene derivatives of indoles displayed moderate antiviral activity against HIV-1. nih.gov
Yellow Fever Virus (YFV): The same series of unsymmetrical methylene derivatives also showed moderate activity against YFV. nih.gov In another study, compounds 1c , 2b , and 3b from a series of 3-hydrazono-5-nitro-2-indolinones exhibited weak activity against YFV in Vero cells. researchgate.net
Coxsackievirus B2 (CVB-2): Moderate activity was noted for some unsymmetrical methylene indole derivatives against CVB-2. nih.gov
Respiratory Syncytial Virus (RSV): Unsymmetrical methylene derivatives of indole demonstrated significant activity against RSV, although they also possessed a degree of toxicity. nih.gov
Influenza A Virus: Hydrochlorides of the ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl-1H-indole-3-carboxylic acid and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid were found to effectively suppress the replication of influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations. researchgate.net
SARS-CoV-2: An indole-3-carboxylic acid derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole , showed a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound, at a concentration of 52.0 μM, completely inhibited the replication of the virus and had a high selectivity index of 78.6. nih.gov
Table 2: Antiviral Spectrum of Various Indole Derivatives
| Compound/Series | Target Virus | Activity Level | Key Finding | Reference(s) |
|---|---|---|---|---|
| Unsymmetrical methylene derivatives | HIV-1, YFV, CVB-2 | Moderate | Showed a range of antiviral activities. | nih.gov |
| Unsymmetrical methylene derivatives | RSV | Significant | Possessed notable activity but also some toxicity. | nih.gov |
| 3-hydrazono-5-nitro-2-indolinones | YFV | Weak | Compounds 1c, 2b, and 3b showed some inhibition. | researchgate.net |
| Ethyl esters of 5-hydroxy-indole-3-carboxylic acids | Influenza A (H3N2) | Effective | Suppressed viral replication at micromolar concentrations. | researchgate.net |
Antimicrobial and Antibacterial Efficacy Studies
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. nih.govbohrium.com Indole derivatives have been identified as a promising source for such agents, with many showing potent activity against a wide range of bacterial pathogens, including multi-drug resistant strains. nih.govnih.govnih.gov
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA represents a significant threat to public health, and new treatments are urgently needed. nih.govbohrium.com The indole scaffold has proven to be a valuable starting point for designing anti-MRSA agents. nih.gov
Several classes of indole derivatives have demonstrated notable activity. A study on 5-bromo-indole-3-carboxamide-polyamine conjugates found that one such analogue was capable of disrupting the bacterial membrane of both S. aureus and MRSA. mdpi.com Another investigation identified 3-substituted-1H-imidazol-5-yl-1H-indoles as inhibitors of MRSA growth, with two analogues showing favorable anti-MRSA activity (MIC ≤ 0.25 µg/mL) without associated cytotoxicity. mdpi.com
Furthermore, research into bisindole compounds, created through dimerization of indoles and hybridization with carbazoles, has yielded novel antibacterial agents. semanticscholar.org Both bisindole tetrahydrocarbazoles and the more oxidized bisindole carbazoles were evaluated against various S. aureus strains, including MRSA, with some derivatives showing activity exceeding that of standard antibiotics. semanticscholar.org Similarly, a novel 3-chalcogenyl indole, 5-bromo-3-((4-methoxyphenyl)sulfenyl)-1H-indole , showed particularly good activity against MRSA isolates, with MIC values of 4 μg/mL and 16 μg/mL, and exhibited bactericidal activity in time-kill assays. researchgate.net Derivatives of (Z)-3-aryl-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one were also found to be more potent against MRSA than reference drugs. mdpi.com
Broad-Spectrum Antibacterial Potential
Beyond their efficacy against MRSA, many indole derivatives exhibit a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria.
Seventeen new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives all showed antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their potency exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov In this series, one compound was particularly active, with MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov
Another study of indole-based amphiphilic peptidomimetics found MIC values in the range of 0.06–1.88 mg/mL against both Gram-positive and Gram-negative bacteria. researchgate.net Aminoguanidine-indole derivatives have also shown potent broad-spectrum activity, with MICs in the range of 2–16 µg/mL. nih.gov In particular, compounds 3O , 3P , 4O , and 4P from this series showed the best antibacterial effect with MICs ranging from 4 to 8 µg/mL, comparable to the antibiotic colistin. nih.gov
Conversely, a series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives showed only weak antibacterial activity against four tested bacterial strains. nih.gov
Table 3: Broad-Spectrum Antibacterial Activity of Indole Derivatives
| Compound Series | Bacterial Strains | MIC Range | Key Finding | Reference(s) |
|---|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative | 0.004–0.045 mg/mL | 10–50 fold more potent than ampicillin and streptomycin. | nih.gov |
| Indole-based amphiphilic peptidomimetics | Gram-positive & Gram-negative | 0.06–1.88 mg/mL | Broad activity spectrum, with S. Typhimurium being most sensitive. | researchgate.net |
| Aminoguanidine-indole derivatives | Gram-positive & Gram-negative | 2–16 µg/mL | Potent activity, with some compounds comparable to colistin. | nih.gov |
Anticancer and Antitumor Research
The indole scaffold is a key component in many anticancer agents, and derivatives of 3-methyl-1H-indole-5-carboxylic acid have been a major focus of research for developing new cancer therapies. nih.govchemrxiv.org
Derivatives of indole carboxylic acid have shown potent anti-proliferative activity across a wide spectrum of cancer cell lines.
A series of 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were synthesized and evaluated for liver cancer. chemrxiv.org Compound C11 from this series demonstrated the best inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B, and was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line. chemrxiv.org
In another study, conjugates of indole carboxylic acid with the sesquiterpene melampomagnolide B were developed. nih.gov The indole-3-carboxylic acid conjugate 7k showed remarkable growth inhibition (GI50 values from 0.04–0.28 μM) against leukemia cell lines and was also potent against 90% of solid tumor cell lines in the NCI panel (GI50 values from 0.04–0.61 μM). nih.govnih.gov
Furthermore, 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acid derivatives were screened against a panel of cancer cell lines including MCF-7 (breast), HCT116 (colon), HepG2 (hepatoma), HeLa (cervical), A549 (lung), WM793 (melanoma), and THP-1 (leukemia). mdpi.com The methyl ester derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a) , was identified as having the highest cytotoxic action among the tested compounds. mdpi.com
Table 2: Proliferation Inhibition of Various Cancer Cell Lines by Indole Carboxylic Acid Derivatives
| Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Compound C11 (1H-indole-2-carboxylic acid derivative) | Liver Cancer (Bel-7402, SMMC-7721, etc.) | Not specified | chemrxiv.org |
| Conjugate 7k (indole-3-carboxylic acid) | Leukemia sub-panel | 0.04–0.28 μM | nih.govnih.gov |
| Conjugate 7k (indole-3-carboxylic acid) | Solid tumor cell lines | 0.04–0.61 μM | nih.govnih.gov |
| Compound 4e (1H-indole-2-carboxylic acid derivative) | MCF-7 (Breast) | 0.57 µM | nih.gov |
| Compound 4e (1H-indole-2-carboxylic acid derivative) | HCT116 (Colon) | 1.95 µM | nih.gov |
| Compound 4e (1H-indole-2-carboxylic acid derivative) | A549 (Lung) | 3.49 µM | nih.gov |
| Compound 3a (5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester) | Various (MCF-7, HCT116, HepG2, etc.) | High cytotoxicity | mdpi.com |
A key strategy in cancer therapy is the induction of apoptosis (programmed cell death) in tumor cells. nih.govresearchgate.net Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein that is often overexpressed in cancers, making it an attractive therapeutic target. nih.govnih.gov Derivatives based on the 1H-indole-5-carboxylic acid structure have been developed as potent and selective Mcl-1 inhibitors. nih.gov
Fragment-based screening and structure-based design have led to the discovery of high-affinity Mcl-1 inhibitors. nih.govresearchgate.net An optimized 2-indole carboxylic acid derivative was found to bind to Mcl-1 with a Ki of 55 nM. nih.gov Further optimization based on a tricyclic indole 2-carboxylic acid core yielded inhibitors with single-digit nanomolar binding affinity and high selectivity for Mcl-1 over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov X-ray crystallography has provided detailed insights into how these indole acid derivatives bind to the BH3-peptide binding cleft of Mcl-1, guiding further compound optimization. nih.gov
Other research has focused on indole-2-carboxamides as dual inhibitors of EGFR and CDK2, which also potently induce apoptosis. The most active derivatives, such as compounds 5d, 5e, and 5h , were shown to significantly increase the levels of apoptotic markers like Caspase 3, 8, and 9, confirming their role in activating both intrinsic and extrinsic apoptotic pathways. For instance, compound 5e increased caspase-3 levels by 9.7-fold compared to untreated cells.
Derivatives of indole carboxylic acids have been extensively studied for their cytotoxic effects against breast cancer cells, particularly the MCF-7 cell line.
In one study, 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives were synthesized and tested. All derivatives showed cytotoxicity against MCF-7 cells, with compound 5d , an ester derivative with a 4-methoxy group, being the most potent, exhibiting a half-maximal effective concentration (EC50) of 4.7 µM. Importantly, these compounds showed no significant cytotoxicity against normal human dermal fibroblast cells, indicating a degree of selectivity for cancer cells.
Other research on isoindole derivatives also reported cytotoxic effects on MCF-7 cells, with an IC50 value of 100 μM. Similarly, newly synthesized pyrazolinyl-indole derivatives demonstrated remarkable cytotoxic activities against breast cancer cell lines among others. Compound HD05 from this series showed a very high percentage of cancer cell growth inhibition against all nine panels of cancer types tested by the NCI.
The promising in vitro results of indole carboxylic acid derivatives have prompted their evaluation in animal models of cancer. These in vivo studies are crucial for assessing the real-world therapeutic potential of these compounds.
Research on neocryptolepine (B1663133) analogs, which are synthesized from methyl-1H-indole-3-carboxylate, demonstrated their in vivo efficacy against Ehrlich ascites carcinoma (EAC)-induced solid tumors in mice. mdpi.com The administration of these compounds led to a significant decrease in tumor volume. mdpi.com
In a colorectal cancer model, indole-3-carboxylic acid was shown to enhance the antitumor effect of the conventional chemotherapy drug Doxorubicin. nih.gov In nude mice with xenograft tumors, the combination of indole-3-carboxylic acid and Doxorubicin resulted in greater tumor growth inhibition than Doxorubicin alone, an effect linked to the promotion of cellular senescence. nih.gov
Furthermore, a study on 3-aroylindole hydroxamic acids, developed by modifying the N1 position of an indole-based tubulin assembly inhibitor, showed that these compounds could suppress the growth of multiple myeloma xenografts in animals without causing mortality, indicating a potentially safer profile for cancer treatment.
Anti-Inflammatory and Immunomodulatory Research
Beyond cancer, indole derivatives are being investigated for their ability to modulate inflammatory and immune responses. Chronic inflammation is linked to various diseases, and new anti-inflammatory agents are of high interest.
Studies on hybrid molecules containing indole and imidazole (B134444) nuclei, specifically 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) , have shown promising anti-inflammatory activity. These compounds were found to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation.
In another line of research, indole derivatives of ursolic acid were synthesized and evaluated. nih.govresearchgate.net These compounds significantly reduced the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in macrophage cell lines. nih.govresearchgate.net They also decreased the expression of key inflammatory mediators like iNOS and COX-2. researchgate.net
The immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have also been explored. These compounds exhibited regulatory activity on lymphocyte proliferation and were found to modulate the production of IL-1β and TNF-α, suggesting a complex interplay with the immune system that could be harnessed for therapeutic purposes.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) is an enzyme that mediates the bioconversion of arachidonic acid into inflammatory prostaglandins. It exists in two main isoforms: COX-1, a constitutive enzyme involved in "housekeeping" functions like protecting the gastric mucosa, and COX-2, an inducible enzyme whose expression increases during inflammatory processes. Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes.
Research into indole derivatives has aimed to develop compounds with selective COX-2 inhibition to reduce the gastrointestinal side effects associated with non-selective NSAIDs like indomethacin (B1671933). nih.govaalto.fi One study synthesized a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives and evaluated their anti-inflammatory activity. nih.gov Among these, compound S3, which features a 3-nitrophenyl substitution, demonstrated significant anti-inflammatory properties and was found to selectively inhibit COX-2 expression, thereby offering a better gastric safety profile compared to the reference drug indomethacin. nih.govmdpi.com Docking studies revealed that compound S3 binds to the COX-2 enzyme, forming hydrogen bonds similar to those of indomethacin. nih.govmdpi.com
Another series of indomethacin analogs, (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives, were also synthesized and tested. Compound 13e from this series was identified as a potent anti-inflammatory agent and a highly selective COX-2 inhibitor, being approximately 650 times more selective for COX-2 than indomethacin.
Table 1: COX Inhibitory Activity of Selected Indole Derivatives
| Compound | Target | Activity | Source |
| Compound S3 | COX-2 | Selective inhibitor | nih.govmdpi.com |
| Compound 13e | COX-2 | ~650-fold more selective than indomethacin | |
| Indomethacin | COX-1/COX-2 | IC50: 0.05 µM (COX-1), 0.75 µM (COX-2) | nih.gov |
Lipoxygenase (LOX) Enzyme Inhibition
The enzyme 5-lipoxygenase (5-LOX) is a key player in the inflammatory cascade, catalyzing the oxidation of arachidonic acid to produce leukotrienes, which are potent mediators of inflammation. nih.gov Inhibition of 5-LOX is a therapeutic strategy for managing inflammatory conditions such as asthma. nih.govresearchgate.net
A series of novel indole derivatives were designed and evaluated for their ability to inhibit 5-LOX in rat peritoneal leukocytes. nih.gov Many of the synthesized compounds showed greater inhibitory potency than the initial screening hit. nih.gov Four compounds in particular (1m, 1s, 4a, and 6a ) exhibited the most potent inhibitory activity, with IC50 values below 1 µM, comparable to the reference drug Zileuton. nih.gov These findings suggest that this class of indole derivatives holds potential for the treatment of diseases related to leukotrienes. nih.gov
Table 2: 5-LOX Inhibitory Activity of Selected Indole Derivatives
| Compound | Activity (IC50) | Source |
| Compound 1m | < 1 µM | nih.gov |
| Compound 1s | < 1 µM | nih.gov |
| Compound 4a | < 1 µM | nih.gov |
| Compound 6a | < 1 µM | nih.gov |
| Zileuton (Reference) | IC50 = 38.91 nM | aalto.fi |
Interaction with the Aryl Hydrocarbon Receptor (AhR)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating gastrointestinal homeostasis and immune responses at the mucosal interface. nih.gov Indole and its derivatives, produced by gut microbiota from tryptophan, have been identified as modulators of AhR activity. nih.gov
Research has shown that various methylindoles can act as agonists or antagonists of the human AhR. nih.gov Specifically, 3-methylindole (B30407) has been identified as an antagonist of the AhR, with an IC50 value of 19 μM. nih.govresearchgate.net In contrast, other derivatives like 4-methylindole (B103444) and 6-methylindole (B1295342) were found to be effective agonists. nih.gov The interaction appears to be species-specific; for instance, indole and 3-methylindole activate the human AhR but have only a marginal effect on the mouse AhR. nih.gov This modulation of AhR by indole derivatives underscores their potential role as signaling molecules between gut microbiota and the host's immune system. nih.gov
Table 3: Interaction of Methylated Indoles with the Aryl Hydrocarbon Receptor (AhR)
| Compound | Activity | IC50 / Efficacy | Source |
| 3-Methylindole | Antagonist | IC50: 19 µM | nih.govresearchgate.net |
| 2,3-diMethylindole | Antagonist | IC50: 11 µM | nih.govresearchgate.net |
| 2,3,7-triMethylindole | Antagonist | IC50: 12 µM | nih.govresearchgate.net |
| 4-Methylindole | Agonist | EMAX: 134% (relative to dioxin) | nih.gov |
| 6-Methylindole | Agonist | EMAX: 91% (relative to dioxin) | nih.gov |
Other Investigated Biological Activities
Aldose Reductase Inhibitory Potential
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govjapsonline.com Under hyperglycemic conditions, the accumulation of sorbitol in tissues can lead to chronic diabetic complications like neuropathy and retinopathy. japsonline.com Therefore, aldose reductase inhibitors (ARIs) are a promising therapeutic approach for treating these complications. nih.govnih.gov
Novel indole-based compounds have been developed as potent and selective ARIs. nih.gov For instance, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid (CMTI) was identified as an efficient aldose reductase inhibitor with an IC50 value in the submicromolar range. cas.cz Another lead candidate, 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, also known as lidorestat, is a highly potent inhibitor of aldose reductase with an IC50 of 5 nM and is significantly less active against the related enzyme aldehyde reductase. researchgate.net
Table 4: Aldose Reductase Inhibitory Activity of Selected Indole Derivatives
| Compound | Activity (IC50) | Selectivity | Source |
| Lidorestat | 5 nM | 5400-fold vs. aldehyde reductase | researchgate.net |
| CMTI | Submicromolar range | Reasonably selective vs. aldehyde reductase | cas.cz |
Leukotriene Receptor Antagonism (e.g., CysLT1/LTD4)
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators that play a significant role in asthma and allergic rhinitis. nih.govnih.gov They exert their effects by activating CysLT receptors, with the CysLT1 receptor mediating most of the pathophysiological effects in asthma. nih.gov Consequently, CysLT1 receptor antagonists like montelukast (B128269) and zafirlukast (B1683622) are used clinically to treat these conditions. nih.govwikipedia.org
Research has focused on developing new and selective CysLT1 antagonists. A study identified an indole derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k ), as a novel, highly potent, and selective CysLT1 antagonist. nih.gov This compound displayed an IC50 value of 0.0059 µM for the CysLT1 receptor, demonstrating high selectivity over the CysLT2 receptor. nih.gov The development of such antagonists is of great interest, as current therapies are not effective for all patients. nih.gov
Table 5: CysLT1 Receptor Antagonist Activity
| Compound | IC50 (CysLT1) | IC50 (CysLT2) | Source |
| Compound 17k | 0.0059 ± 0.0011 µM | 15 ± 4 µM | nih.gov |
Neuroprotective Effects
Indole derivatives have been investigated for their potential to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease, which involve complex pathologies including oxidative stress and neuroinflammation. nih.govmdpi.com
Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have shown strong neuroprotective properties. nih.govresearchgate.net Specifically, certain derivatives exhibited significant protection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity. nih.govresearchgate.net An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO ) was found to have a favorable safety profile and potent neuroprotective effects, suppressing lipid peroxidation and deoxyribose degradation. mdpi.com Furthermore, studies on 1,3,5-trisubstituted indole derivatives demonstrated their ability to protect SH-SY5Y cells from Aβ(25–35)-induced cytotoxicity by exerting strong antioxidant and metal-chelating activities. nih.gov These compounds were shown to significantly reduce cell mortality and inhibit the production of reactive oxygen species (ROS) in cells exposed to oxidative stress. nih.gov
Antiallergic Properties
The indole nucleus is a key structural motif in many compounds with significant biological activity. Research into indole-based compounds has revealed their potential as effective antiallergic agents. While direct studies on this compound are limited in this specific context, broader research on related indole carboxylic acid derivatives provides valuable insights.
One area of investigation has been the development of novel indolecarboxamidotetrazoles as potential antiallergy agents. acs.org These compounds have been synthesized and evaluated for their ability to mitigate allergic reactions. Another significant study focused on the synthesis and oral antiallergic activity of various tricyclic carboxylic acids, including derivatives of imidazo[2,1-c] nih.govresearchgate.netbenzoxazines, imidazo[1,2-a]quinolines, and imidazo[1,2-a]quinoxalines. nih.gov In these studies, 4H-Imidazo[2,1-c] nih.govresearchgate.netbenzoxazine-2-carboxylic acid demonstrated potent activity in the IgE-induced rat passive cutaneous anaphylaxis model, a key indicator of clinical antiallergic potential. nih.gov Although this compound was less active than the reference drug, disodium (B8443419) cromoglycate, when administered intravenously, it showed significant oral activity, a crucial advantage for patient use. nih.gov
Further exploration into related structures revealed that individual 2-carboxylic acids derived from various fused heterocyclic systems showed intravenous activities up to 1000 times more potent than disodium cromoglycate, with many also exhibiting significant oral activity. nih.gov From this extensive research, imidazo[1,2-a]quinoxaline-2-carboxylic acid was selected for further development, highlighting the therapeutic promise of this class of compounds. nih.gov These findings underscore the potential for developing potent and orally active antiallergic drugs based on the indole and related heterocyclic carboxylic acid scaffolds.
Central Nervous System Modulatory Effects
Derivatives of indole are well-established as having significant effects on the central nervous system (CNS). scispace.com The structural similarity of the indole nucleus to endogenous molecules like serotonin (B10506) has made it a prime target for the development of drugs for various neurological and psychiatric conditions. beilstein-journals.org
Research has shown that modifications to the indole ring, such as the introduction of a methyl group at the 5-position, can significantly influence CNS activity. A study on new indole derivatives revealed that compounds with a 5-methyl substitution on the indole nucleus were particularly effective in potentiating pentobarbitone-induced sleeping time in mice, suggesting a CNS depressant effect. scispace.com The gross behavioral studies of these compounds indicated that they generally exhibited CNS depression and a decrease in locomotor activity. scispace.com
In addition to sedative-hypnotic potential, related indole carboxylic acid derivatives have been investigated for their neuroprotective properties. For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has shown potential in the context of stroke. mdpi.com Studies have provided evidence of its promising effects in reducing the size of ischemic areas, decreasing oxidative stress, and enhancing long-term potentiation, a key process in learning and memory. mdpi.com The biological importance of these compounds is closely linked to the intermolecular interactions in their crystalline structures. mdpi.com
The broad spectrum of CNS activities associated with indole derivatives, from sedative effects to neuroprotection, highlights the rich potential of the this compound scaffold for the development of novel CNS-acting therapeutic agents.
Plant Growth Regulation and Herbicidal Activity as Auxin Receptor Antagonists
The indole core is central to the function of auxins, a class of phytohormones that regulate many aspects of plant growth and development. nih.govbeilstein-journals.org The natural auxin, indole-3-acetic acid (IAA), controls processes such as cell division, elongation, and differentiation. nih.gov Synthetic auxins, which mimic the action of IAA, have been used for over 70 years as herbicides to control broadleaf weeds. nih.gov These compounds typically contain a carboxylic acid functional group, which is crucial for their biological activity. researchgate.netnih.gov
The mechanism of action of auxins involves their binding to specific receptor proteins, such as the Transport Inhibitor Response 1 (TIR1) protein. nih.gov This binding triggers the degradation of transcriptional repressor proteins (Aux/IAA proteins), leading to the expression of auxin-responsive genes and ultimately, at high concentrations, causing the death of susceptible plants. nih.gov Consequently, developing novel compounds that act as antagonists to the TIR1 auxin receptor is a promising strategy for creating new herbicides. nih.gov
Research into novel indole-3-carboxylic acid derivatives has led to the development of potent TIR1 antagonists with significant herbicidal activity. nih.gov In one study, a series of α-substituted indole-3-carboxylic acid derivatives were synthesized and evaluated. nih.gov Petri dish bioassays demonstrated that many of these compounds exhibited excellent inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds. nih.gov
Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (Brassica napus ) Root Growth nih.gov
| Compound | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|
| 10d | 100 | 96 |
| 10 | 92 | |
| 10h | 100 | 95 |
The data in the table above illustrates the high efficacy of compounds 10d and 10h in inhibiting the root growth of rape, a dicotyledonous plant, even at a low concentration of 10 mg/L. nih.gov
Further studies have explored a range of carboxylic acid derivatives for herbicidal applications. nih.govmdpi.comccspublishing.org.cn These investigations have provided a deeper understanding of the structure-activity relationships, allowing for the rational design of more effective and selective herbicides. nih.gov The development of synthetic auxin mimics continues to be a significant area of research in agrochemicals, aiming to produce compounds with improved efficacy, selectivity, and environmental profiles. nih.govbeilstein-journals.org The this compound structure represents a viable scaffold for the design of new auxin receptor antagonists for plant growth regulation and weed control.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation
Impact of Substitution Patterns on the Indole (B1671886) Nucleus on Biological Activity
The indole core, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offers multiple positions for substitution (C1-C7) that can significantly modulate biological activity. nih.gov Positions 1 (N-H), 2, and 3 are considered particularly important reactive sites. nih.gov
Research into various indole derivatives has demonstrated how specific substitutions on the nucleus dictate the resulting pharmacological effects:
N1-Position: The N-H group of the indole ring can be crucial for receptor binding. In a study of indole-5-propanoic acid derivatives as GPR40 agonists, the indole N-H was found to interact with the backbone of Leu138. nih.gov Subsequent N-methylation of the indole nitrogen in active compounds led to a near-complete loss of agonistic activity, highlighting the importance of this hydrogen bond donor. nih.gov In another series, N-alkylation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid with various groups (butyl, benzyl (B1604629), propyl, etc.) was explored for anti-breast cancer activity. nih.gov
C2-Position: The C2 position is the second most reactive site on the indole ring for electrophiles. thepharmajournal.com In a series of Mcl-1 inhibitors based on a tricyclic indole-2-carboxylic acid core, substituting a methyl group at the R2 position improved binding affinity. nih.gov
C3-Position: The C3 position is a critical site for electrophilic substitution. pcbiochemres.com The presence of a methyl group at the C3 position is a defining feature of 3-Methyl-1H-indole-5-carboxylic acid. In other indole series, such as indole-3-acetamides, substitutions on the indole nucleus have been shown to modulate antioxidant activity. acs.org
C4, C5, C6, C7-Positions (Benzene Ring): Substitutions on the benzene portion of the indole nucleus also play a vital role.
For CysLT1 antagonists, substitutions at the C4 position of the indole ring were found to be the least favorable. researchgate.net
In contrast, methoxy (B1213986) group substitution at the C7 position was the most favorable. researchgate.net
Fluorine-substituted derivatives were generally more potent than chlorine-substituted ones in this CysLT1 antagonist series. researchgate.net
In a different study on antiproliferative indole-2-carboxamides, a chloro group at the C5 position resulted in lower efficacy compared to a C7-chloro analog in one case, but higher potency in another, indicating that the influence of a substituent is context-dependent on the rest of the molecule. nih.gov
The following table summarizes research findings on how substitution patterns on the indole nucleus affect biological activity.
| Indole Core / Derivative | Substitution Position | Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Indole-5-propanoic acid | N1 | Methyl (-CH₃) | Almost complete loss of GPR40 agonistic activity. | nih.gov |
| 3-substituted 1H-indole-2-carboxylic acid | C7 | Methoxy (-OCH₃) | Most favorable for CysLT1 antagonist activity. | researchgate.net |
| 3-substituted 1H-indole-2-carboxylic acid | C4 | Various | Least favorable position for CysLT1 antagonist activity. | researchgate.net |
| Tricyclic indole-2-carboxylic acid | C2 | Methyl (-CH₃) | Improved Mcl-1 binding affinity. | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Indole Ring | Methylformate | Beneficial for antibacterial activity. | nih.gov |
Role of the Carboxylic Acid Moiety and its Derivatives in Bioactivity
The carboxylic acid group (-COOH) is a key functional group in a vast number of biologically active compounds, with approximately 25% of all commercialized pharmaceuticals containing this moiety. wiley-vch.de Its presence significantly influences properties like solubility and target interaction. wiley-vch.de
The carboxylic acid group is often a critical pharmacophore, directly participating in binding to biological targets. In GPR40 agonists, for instance, the carboxylate group forms a crucial polar interaction network through hydrogen bonds with multiple arginine and tyrosine residues in the receptor's binding pocket. nih.gov Similarly, indole-2-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov
Derivatives of the carboxylic acid, such as esters and amides, play a significant role in modifying the parent compound's properties.
Esters: The conversion of a carboxylic acid to an ester is a common prodrug strategy. wiley-vch.de This modification can improve pharmacokinetic properties, such as uptake, by masking the polar acid group. wiley-vch.de Methyl indole-5-carboxylate, the methyl ester of indole-5-carboxylic acid, is used as a reactant in the synthesis of various biologically active molecules, including inhibitors of protein kinases and indirubin (B1684374) derivatives. sigmaaldrich.comsigmaaldrich.com
Amides: Amides are stable and relatively neutral derivatives of carboxylic acids. wiley-vch.de The carboxamide moiety at positions 2 and 3 of the indole ring is significant for the inhibitory activity of certain compounds against enzymes like HIV-1 integrase and renin. nih.gov The N-H and C=O groups of the carboxamide can form hydrogen bonds with target enzymes, contributing to the binding affinity. nih.gov Indole-3-acetamide, an amide derivative of indole-3-acetic acid, is a key component in compounds with various biological activities, including plant growth regulation. mdpi.com
The following table details the role of the carboxylic acid moiety and its common derivatives in the bioactivity of indole compounds.
| Functional Group | Example Indole Derivative Class | Role in Bioactivity | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Indole-5-propanoic acids | Acts as a key pharmacophore, forming essential hydrogen bonds with Arg183 and Arg258 of the GPR40 receptor. | nih.gov |
| Carboxylic Acid (-COOH) | Indole-2-carboxylic acids | Serves as a core for inhibitors of the Mcl-1 protein. | nih.gov |
| Ester (-COOR) | Methyl indole-5-carboxylate | Used as a synthetic precursor for protein kinase inhibitors; can act as a prodrug to improve pharmacokinetics. | wiley-vch.desigmaaldrich.com |
| Amide (-CONH₂) | Indole-2 and 3-carboxamides | Forms hydrogen bonds with enzymes and proteins, leading to inhibitory activity against targets like HIV-1 and renin. | nih.gov |
| Acrylic Acid (-CH=CH-COOH) | Indole-3-acrylic acid conjugate of MMB | Identified as a highly potent antitumor agent. | nih.gov |
Stereochemical Influences on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound influence on the pharmacological properties of drugs. ijpsjournal.com The presence of chiral centers can lead to enantiomers (non-superimposable mirror images), which may exhibit different potency, selectivity, and toxicity. ijpsjournal.com
In the context of indole derivatives, the creation of specific stereoisomers is a key strategy in drug design. The catalytic asymmetric Friedel-Crafts reaction is a powerful method for producing optically active indole derivatives, which are considered privileged frameworks in many pharmaceutically active agents. researchgate.net The reaction of indoles can be guided by chiral catalysts to form a new stereogenic center with high enantioselectivity. researchgate.net
While specific stereochemical studies on this compound are not detailed in the reviewed literature, the principles for related indole compounds are well-established. For many drug classes, selecting the more active stereoisomer is a critical step for improving clinical outcomes and reducing potential side effects associated with the less active or inactive enantiomer. ijpsjournal.com
Comparative Studies with Structural Analogs to Define SAR
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structural analogs to determine which chemical features are responsible for biological activity. This comparative approach is fundamental to medicinal chemistry for optimizing lead compounds.
Several studies on indole carboxylic acid derivatives provide clear examples of SAR definition through the analysis of structural analogs:
GPR40 Agonists: A study of indole-5-propanoic acid derivatives systematically evaluated substitutions on an attached aryl group. nih.gov It was found that a substituent at the ortho position was critical. A bromine atom at this position (compound 8o) resulted in the highest agonistic activity (EC₅₀ = 9.4 nM), while moving the bromine to the meta position resulted in a nearly 200-fold decrease in activity. nih.gov The activity for ortho-halogen substituents decreased in the order Br > Cl > F > H. nih.gov
Mcl-1 Inhibitors: In the development of Mcl-1 inhibitors, researchers compared a simple indole-2-carboxylic acid with tricyclic analogs where a C-ring was fused to the indole core. nih.gov The addition of the C-ring significantly enhanced binding affinity. For example, the thiazepine analog 33 showed a 7.5-fold increase in binding affinity compared to the parent indole analog 37, which lacked the fused C-ring. nih.gov Further comparisons between different C-ring structures (e.g., thiazine, piperidine, morpholine) helped to refine the SAR for this series. nih.gov
Antioxidant Indole-3-acetamides: The antioxidant activity of a series of indole-3-acetamides was compared. acs.org Dimethyl-substituted compounds showed superior activity to a mono-methyl derivative, which was attributed to a hyperconjugation effect. acs.org A methoxy-substituted compound displayed even better activity than the methyl-substituted analogs. acs.org
The following table presents data from a comparative study of structural analogs to define SAR for GPR40 agonistic activity.
| Compound | Structural Modification (relative to parent) | Biological Activity (GPR40 EC₅₀) | Reference |
|---|---|---|---|
| Parent Indole-5-propanoic acid analog | Unsubstituted Phenyl | > 10 µM | nih.gov |
| Analog 8b | ortho-Methyl Phenyl | Submicromolar activity | nih.gov |
| Analog 8n | ortho-Fluoro Phenyl | Moderate micromolar potency | nih.gov |
| Analog 8o | ortho-Bromo Phenyl | 9.4 nM | nih.gov |
| Analog 8k | meta-Bromo Phenyl | ~1.8 µM (200x lower than 8o) | nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level
Receptor Binding Studies and Affinities
The interaction of indole-based compounds with various receptors is a critical area of pharmacological research. While direct binding data for 3-Methyl-1H-indole-5-carboxylic acid is not extensively detailed in the available literature, studies on structurally related indole (B1671886) carboxylic acid amides and analogues provide significant insights into their receptor binding profiles. These compounds have shown notable affinities for dopamine (B1211576) and serotonin (B10506) receptors.
For instance, a series of substituted 1H-indolyl carboxylic acid amides were synthesized and evaluated for their affinity for human dopamine D₂, D₃, and D₄ receptors. nih.gov Two compounds in this series, 14a and 14b , demonstrated high binding affinity for the D₃ receptor with Kᵢ values of 0.18 nM and 0.4 nM, respectively. nih.gov Their selectivity for the D₃ receptor over the D₂ receptor was 87-fold and 60-fold, respectively, and they exhibited low affinity for D₄ receptors. nih.gov Other analogues in the same study also showed high affinities for both D₂ and D₃ receptors, with Kᵢ values in the low nanomolar range. nih.gov
Similarly, research into quinolinecarboxylic acid derivatives, which share some structural similarities with indole carboxylic acids, has revealed high affinities for serotonin (5-HT) receptors. researchgate.net Certain derivatives displayed high affinity for the 5-HT₃ receptor, with Kᵢ values as low as 1.5 nM and 6.1 nM. researchgate.net Another study on a different series of quinolinecarboxylic acid amides found high affinity for the 5-HT₃ receptor, with one derivative showing a Kᵢ of 9.9 nM. researchgate.net
Furthermore, substitutions on the indole core have been shown to significantly impact receptor affinity. In studies on synthetic cannabinoids analogous to MDMB-CHMICA, substitutions at various positions of the indole ring influenced binding to the human cannabinoid receptor 1 (hCB₁). nih.gov While chlorination at the 4 and 5-positions tended to decrease binding affinity, substitutions at the 2, 6, and 7-positions largely retained high affinity, with Kᵢ values in the low nanomolar range (0.58–9.8 nM). nih.gov This highlights the sensitivity of receptor binding to the specific substitution pattern on the indole scaffold.
Interactive Data Table: Receptor Binding Affinities of Related Indole and Quinoline Derivatives
| Compound/Derivative Class | Receptor | Kᵢ Value (nM) | Selectivity | Reference |
| Substituted 1H-indolyl carboxylic acid amide (14a) | Dopamine D₃ | 0.18 | 87-fold vs D₂ | nih.gov |
| Substituted 1H-indolyl carboxylic acid amide (14b) | Dopamine D₃ | 0.4 | 60-fold vs D₂ | nih.gov |
| General 1H-indolyl carboxylic acid amides | Dopamine D₂ | 2.0 - 11.7 | - | nih.gov |
| General 1H-indolyl carboxylic acid amides | Dopamine D₃ | 0.4 - 3.7 | - | nih.gov |
| 4-Hydroxyquinoline-3-carboxylic acid deriv. (5) | Serotonin 5-HT₃ | 6.1 | - | researchgate.net |
| 4-Hydroxyquinoline-3-carboxylic acid deriv. (6a) | Serotonin 5-HT₃ | 1.5 | - | researchgate.net |
| Quinolincarboxylic acid amide deriv. (5) | Serotonin 5-HT₃ | 9.9 | Selective over 5-HT₄ and D₂ | researchgate.net |
| Chloro-indole analogues of MDMB-CHMICA | Cannabinoid hCB₁ | 0.58 - 9.8 | - | nih.gov |
Enzyme Kinetic Analysis of Inhibitory Activities
The indole nucleus is a common scaffold in the design of enzyme inhibitors. Kinetic analyses of various indole derivatives have demonstrated potent and selective inhibition of several enzyme classes, including carboxylesterases (CEs) and sirtuins.
Studies on isatins (indole-2,3-diones) revealed them to be potent, specific inhibitors of CEs, enzymes responsible for the metabolism of numerous ester-containing drugs. nih.gov The inhibitory potency of these isatin (B1672199) compounds was found to be directly related to their hydrophobicity. nih.gov Analogues with higher clogP values (greater than 5) consistently yielded Kᵢ values in the nanomolar range, indicating strong inhibitory activity. nih.gov This suggests that indole-based compounds can be tailored to achieve significant enzyme inhibition.
In another area, indole derivatives have been investigated as inhibitors of sirtuins, a class of NAD⁺-dependent lysine (B10760008) deacylases involved in metabolic regulation. chemrxiv.org The inhibition of Sirtuin 5 (SIRT5), in particular, has been linked to potential cancer treatments. chemrxiv.org Mechanism-based inhibitors incorporating isosteres of a carboxylic acid residue have been developed, showing that masking the acidic moiety can lead to potent and cytoselective growth inhibition in SIRT5-dependent cancer cell lines. chemrxiv.org
Furthermore, Indole-5-carboxylic acid itself has been utilized as a reactant in the synthesis of pyridyl-ethenyl-indoles designed as inhibitors of tryptophan dioxygenase, an enzyme implicated in cancer immune evasion. While kinetic data for this compound is not specified, research on halo-substituted ester/amide derivatives provides a model for kinetic analysis. For example, one such derivative, 4b , showed remarkable inhibitory activity against jack bean urease with an IC₅₀ of 1.6 ± 0.2 nM. nih.gov Lineweaver-Burk plot analysis indicated that this compound acts as a mixed-type inhibitor. nih.gov
Interactive Data Table: Enzyme Inhibitory Activity of Related Indole Derivatives
| Compound Class | Target Enzyme | Kinetic Parameter | Value | Inhibition Type | Reference |
| Isatin Derivatives (hydrophobic) | Carboxylesterases (CEs) | Kᵢ | nM range | Not specified | nih.gov |
| Halo-substituted ester/amide (4b) | Jack Bean Urease | IC₅₀ | 1.6 ± 0.2 nM | Mixed-type | nih.gov |
| Standard (Thiourea) | Jack Bean Urease | IC₅₀ | 472.1 ± 135.1 nM | - | nih.gov |
Effects on Gene Expression and Signal Transduction Pathways
Indole-containing molecules are known to exert significant influence on gene expression and key signal transduction pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. While specific data for this compound is limited, the activities of related compounds provide a strong indication of its potential molecular targets.
Indole compounds such as indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3´-diindolylmethane (DIM), are well-documented modulators of multiple cellular signaling pathways. mdpi.com They are known to inhibit pro-survival pathways, contributing to their anti-cancer properties. mdpi.com For instance, dietary methyl-donors, which can influence methylation patterns, have been shown to downregulate the MAPK/ERK and AKT signaling pathways in breast and lung cancer cell lines. mdpi.com These pathways are crucial for cell proliferation and survival, and their inhibition can lead to reduced tumor growth. mdpi.com
Furthermore, these compounds can directly affect the expression of genes central to apoptosis. The treatment of cancer cells with methyl-donors led to the upregulation of pro-apoptotic genes like Bak and Bax and the downregulation of anti-apoptotic genes such as Mcl-1 and Bcl-2. mdpi.com A critical target in these pathways is the tumor suppressor protein p53. Downregulation of phosphorylated p53 at threonine 55 (p-p53(Thr55)) has been observed, which is thought to protect the nuclear localization and apoptosis-inducing functions of p53. mdpi.com
In the context of plant biology, an Arabidopsis mutant overexpressing IAMT1, an indole-3-acetic acid carboxyl methyltransferase, showed altered leaf development and changes in gene expression. nih.gov Specifically, higher expression of IAMT1 was correlated with lower expression levels of certain TCP genes, which are involved in regulating cell growth and proliferation. nih.gov This demonstrates that the methylation of an indole carboxylic acid can fundamentally alter developmental programs through the regulation of gene expression. nih.gov
Cellular Uptake and Intracellular Distribution Studies
The efficacy of a compound is highly dependent on its ability to enter cells and reach its intracellular targets. The study of cellular uptake and distribution for small molecules like this compound typically involves methodologies that can quantify intracellular concentrations and visualize localization.
Standard methods to determine intracellular concentrations often involve incubating cultured cells with the compound and then measuring its amount in the cell lysate. nih.gov To accurately calculate the concentration, the intracellular volume must be determined, often by using radiolabeled tracers like [¹⁴C]-urea for total water space and [³H]-inulin for extracellular space. nih.gov The difference between these two volumes provides the intracellular space. nih.gov For example, this method was used to determine that after incubation with 5 µM metformin, the intracellular concentration in HEK-OCT1 cells was 268 ± 11.0 µM. nih.gov
Confocal laser scanning microscopy (CLSM) is a powerful technique for visualizing the intracellular distribution of fluorescently labeled compounds or autofluorescent molecules. researchgate.net This method can track the movement of a drug over time, showing its accumulation in specific organelles or compartments. researchgate.net For instance, CLSM studies have shown that some drug-delivery systems release their payload within a 6-hour incubation period, with the drug's fluorescence signal increasing over time within the cell. researchgate.net
The uptake pathway itself is also a subject of investigation. For cationic liposomes, which deliver their cargo via endocytosis or membrane fusion, the intracellular fate of both the lipid carrier and the encapsulated drug can be tracked. nih.gov Studies have shown that fusogenic liposomes can deliver their contents throughout the cytosolic space rapidly (within 10 minutes), whereas endocytic liposomes may result in the cargo being sequestered in foci before diffusing into the cytosol over a longer period (e.g., 60 minutes). nih.gov Given its structure as a small, relatively lipophilic molecule with a carboxylic acid group, this compound would likely enter cells via passive diffusion, although transporter-mediated uptake cannot be ruled out without specific studies.
Elucidation of Apoptosis Induction Mechanisms
Indole derivatives are widely recognized as effective inducers of apoptosis, a programmed cell death process crucial for eliminating malignant cells. The mechanisms underlying this effect often involve the modulation of key signaling pathways and the activation of caspases.
A primary mechanism by which indole-related compounds induce apoptosis is through the intrinsic mitochondrial pathway. nih.gov A study on 3'-Me-ATP, an ATP analog, demonstrated that it triggers apoptosis by activating caspase-9, which in turn activates the downstream effector caspase-3. nih.gov This activation cascade was accompanied by the release of cytochrome c from the mitochondria into the cytosol and an upregulation of the tumor suppressor p53. nih.gov The limited involvement of caspase-8 in this process suggests a primary reliance on the mitochondrial pathway rather than the extrinsic death receptor pathway. nih.gov
Other indole compounds, such as I3C and DIM, induce apoptosis by inhibiting various pro-survival pathways. mdpi.com This pleiotropic behavior allows them to modulate multiple cellular targets, enhancing their effectiveness. mdpi.com Further evidence for caspase activation comes from studies on 5-chloro-indole-2-carboxamides. tandfonline.com Two potent derivatives, 5f and 5g , were found to be significant activators of caspase-3 in a pancreatic cancer cell line. tandfonline.com They increased caspase-3 protein levels by approximately eight-fold compared to untreated cells, exceeding the effect of the reference compound staurosporine. tandfonline.com This direct activation of an executioner caspase provides a clear mechanism for apoptosis induction.
The induction of apoptosis by these compounds is often associated with changes in the expression of Bcl-2 family proteins. Treatment with methyl-donors has been shown to upregulate the pro-apoptotic proteins Bak and Bax while downregulating the anti-apoptotic proteins Mcl-1 and Bcl-2 in cancer cells. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for mitochondrial outer membrane permeabilization and subsequent apoptotic events.
Interactive Data Table: Caspase-3 Activation by Indole Derivatives in Panc-1 Cells
| Compound | Concentration | Caspase-3 Level (pg/mL) | Fold Increase vs. Control | Reference |
| Control (untreated) | - | Not specified | 1x | tandfonline.com |
| 5f | Not specified | 560.2 ± 5.0 | ~8x | tandfonline.com |
| 5g | Not specified | 542.5 ± 5.0 | ~8x | tandfonline.com |
| Staurosporine (reference) | Not specified | 503.2 ± 4.0 | - | tandfonline.com |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) on 3-Methyl-1H-indole-5-carboxylic Acid
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of this compound. DFT studies can elucidate the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For indole (B1671886) derivatives, DFT calculations have been used to determine these frontier orbitals, providing insights into their electronic properties. mdpi.comresearchgate.netniscpr.res.in
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the indole nitrogen, indicating sites prone to electrophilic attack or hydrogen bonding. researchgate.net Vibrational frequency analysis using DFT can also predict the infrared spectrum of the compound, aiding in its experimental characterization. researchgate.netmdpi.com
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for identifying potential biological targets for this compound. The process involves placing the ligand (the indole compound) into the binding site of a protein and calculating a docking score, which estimates the binding affinity. jbcpm.comresearchgate.net
For indole derivatives, docking studies have been performed against various enzymes and receptors, such as cyclooxygenase (COX) and various protein kinases. nih.govfrontiersin.orgnih.gov These studies reveal key interactions, like hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex. For this compound, the carboxylic acid group would be expected to form strong hydrogen bonds with amino acid residues like arginine or lysine (B10760008), while the indole ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. frontiersin.org
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust their conformations to achieve optimal binding. researchgate.net Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots from MD simulations can assess the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.gov
| Parameter | Value | Interacting Residues |
|---|---|---|
| Docking Score (Binding Energy) | -8.5 kcal/mol | ARG120, TYR355, SER530 |
| Hydrogen Bonds | 2 | |
| Pi-Stacking Interactions | 1 |
Prediction of Binding Affinities and Pharmacophore Modeling
Predicting binding affinities (often expressed as Ki or IC50 values) is a primary goal of computational modeling. While docking scores provide a rapid estimation, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can offer more accurate predictions, although they are computationally more expensive.
Pharmacophore modeling is another valuable technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com A pharmacophore model for a series of active indole derivatives might include features like a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the indole N-H), and a hydrophobic aromatic ring. researchgate.net Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules, including other indole derivatives, that fit the model and are likely to be active. For this compound, its structure can be mapped onto existing pharmacophore models for specific targets to predict its potential activity. mdpi.com
Conformational Analysis and Molecular Structure Elucidation (Theoretical Approaches)
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, key rotatable bonds include the C-C bond connecting the carboxylic acid group to the indole ring.
Theoretical methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the conformational space of the molecule. sciforum.netcore.ac.uk By rotating the key bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. core.ac.uk This surface reveals the most stable (lowest energy) conformations and the energy barriers between them. Studies on similar carboxylic acids have shown that the orientation of the carboxyl group can exist in syn and anti conformations, with the syn form often being more stable. nih.gov The presence of the methyl group at the 3-position may introduce some steric hindrance that influences the preferred conformation of the side chain.
Computational ADME/Tox Predictions for Drug-likeness Evaluation
For a compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity (Tox) profile. Computational models are widely used to predict these properties early in the drug discovery process, a field known as ADMET prediction. researchgate.netljmu.ac.uk
Various software and web-based tools, such as SwissADME and pkCSM, can predict key drug-like properties for this compound. nih.govresearchgate.net These predictions are often based on rules like Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govsciencescholar.us Other predicted properties include aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.net Toxicity predictions can flag potential issues such as carcinogenicity or hepatotoxicity based on structural alerts within the molecule. sciencescholar.us
| Property | Predicted Value | Drug-Likeness Assessment |
|---|---|---|
| Molecular Weight | 189.19 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 2.35 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |
| Aqueous Solubility (logS) | -3.1 | Moderately soluble |
Emerging Research Applications and Future Directions
Role as a Versatile Building Block and Reagent in Advanced Organic Synthesis
3-Methyl-1H-indole-5-carboxylic acid serves as a crucial intermediate and building block in the field of organic synthesis. The indole (B1671886) core is a privileged scaffold in medicinal chemistry, and the presence of both a carboxylic acid at the C-5 position and a methyl group at the C-3 position offers multiple points for chemical modification. This versatility allows for the construction of complex, polycyclic molecules and libraries of compounds for biological screening.
The carboxylic acid group is a particularly useful functional handle. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. nih.gov For instance, the esterification of indole-5-carboxylic acid is a common first step in many synthetic pathways. sigmaaldrich.com Amidation, coupling the carboxylic acid with various amines, is another frequently employed strategy to generate diverse indolecarboxamides. researchgate.netmdpi.com These reactions are often facilitated by coupling reagents to create new carbon-nitrogen bonds, expanding the molecular diversity achievable from the starting acid. nih.gov
The indole nucleus itself, particularly the C-2 and N-1 positions, provides additional sites for reaction. The indole ring can participate in electrophilic substitution reactions, and the nitrogen can be alkylated or arylated. This allows for the synthesis of a wide range of derivatives, including those with substitutions on the indole nitrogen or at other positions on the heterocyclic ring system. Synthetic strategies often involve the protection of the indole nitrogen, followed by modification of the carboxylic acid, and subsequent reactions at other sites.
Researchers have utilized indole carboxylic acids as reactants for preparing a variety of complex chemical entities. These include:
Indolyl-quinolines: Prepared through metal- and solvent-free autoxidative coupling reactions. sigmaaldrich.com
Indirubin (B1684374) derivatives: A class of compounds with potential biological activities. sigmaaldrich.comsigmaaldrich.com
Fused heterocycles: Such as indolo[1,2-b]isoquinolines, which can be synthesized in tandem reactions generating multiple new bonds in one pot. acs.org
Biologically active small molecules: The indole scaffold is a key component in the synthesis of inhibitors for various biological targets, demonstrating its importance as a starting material in medicinal chemistry. sigmaaldrich.comnih.gov
The strategic placement of the methyl group at the C-3 position blocks one of the most reactive sites of the indole ring towards electrophiles, thereby directing further substitutions to other positions and enabling regioselective synthesis of more complex indole derivatives. This inherent reactivity and the potential for diverse functionalization make this compound a valuable and versatile reagent for chemists aiming to construct novel and complex molecular architectures. acs.orgresearchgate.net
Applications in Chemical Biology Tool Development for Receptor Interactions and Signaling Pathways
The this compound scaffold is a cornerstone in the development of chemical tools to probe and modulate biological systems. Its derivatives have been instrumental in studying receptor-ligand interactions and dissecting complex signaling pathways. The indole motif is recognized by a wide array of biological targets, and by systematically modifying the core structure, researchers can create potent and selective probes, inhibitors, or activators.
Receptor Targeting and Interaction Studies: Derivatives of indole carboxylic acids have been designed and synthesized to target a variety of receptors. For example, in silico docking studies have been used to investigate the binding of indolecarboxamide ligands to receptors like the histamine (B1213489) H1, serotonin (B10506) 5HT, and C-C chemokine receptor 2 (CCR2). researchgate.net Such computational studies, combined with synthesis, allow for the rational design of molecules with desired receptor affinities and selectivities. researchgate.net These compounds can then be used as tools to understand receptor function and its role in disease. Other research has focused on developing antagonists for the human growth hormone secretagogue receptor, which could have applications in treating obesity. sigmaaldrich.com
Modulation of Signaling Pathways: Indole-based compounds are actively investigated for their ability to interfere with cellular signaling cascades, particularly those implicated in cancer.
Kinase Inhibition: Derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell proliferation. nih.gov
Apoptosis Induction: Certain indole-2-carboxamides have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies revealed that these compounds can increase the levels of Cytochrome C, a key event in the intrinsic apoptotic pathway. nih.gov
Hedgehog Pathway Inhibition: Amide conjugates of indole-5-carboxylic acid with ketoprofen (B1673614) have been prepared as inhibitors of Gli1-mediated transcription within the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. sigmaaldrich.com
Tryptophan Dioxygenase (TDO) Inhibition: As potential anticancer immunomodulators, pyridyl-ethenyl-indoles derived from indole-5-carboxylic acid have been prepared to inhibit TDO, an enzyme involved in tryptophan metabolism that can suppress the immune system. sigmaaldrich.com
The table below summarizes selected research findings on the biological targets of indole carboxylic acid derivatives.
| Derivative Class | Biological Target/Pathway | Investigated Application |
| Indolecarboxamides | Histamine H1, 5HT, CCR2 Receptors | Receptor binding and selectivity studies |
| Indole-2-carboxamides | EGFR/CDK2, Cytochrome C | Anticancer, apoptosis induction |
| Indole-5-carboxylic acid-ketoprofen conjugates | Hedgehog Pathway (Gli1) | Anticancer |
| Pyridyl-ethenyl-indoles | Tryptophan Dioxygenase (TDO) | Immunomodulation in cancer |
| Indole-based alkaloids (e.g., Mitragynine) | Opioid Receptors (mu, delta, kappa) | Pain relief, opioid withdrawal management |
By serving as a template for these diverse molecules, this compound facilitates the creation of sophisticated chemical probes essential for advancing our understanding of fundamental biological processes.
Potential in Materials Science Research (e.g., Organic Light-Emitting Diodes)
The unique electronic and photophysical properties of the indole ring system have positioned its derivatives as promising candidates for applications in materials science, particularly in the development of organic electronics. One of the most notable areas of research is their use in Organic Light-Emitting Diodes (OLEDs).
OLEDs are a class of solid-state lighting technology that utilizes organic compounds as the emissive layer. The color and efficiency of an OLED are determined by the molecular structure of the organic materials used. Indole derivatives are being explored for their potential as emitters, hosts, or charge-transporting materials within OLED devices.
Research has shown that organoboron compounds constructed from an indole skeleton can serve as bright orange-red/red emitters in OLEDs. researchgate.net Through a process involving the tautomerization of 1H-indole to 3H-indole, a π-conjugated fused-ring system can be created. researchgate.net This molecular architecture can be engineered to produce materials with specific emission colors. By incorporating bulky substituents onto this π-skeleton, researchers can suppress intermolecular π-stacking, which helps to prevent fluorescence concentration quenching and maintain high efficiency at high brightness levels. researchgate.net
A red OLED device that used an indole-based complex doped into an exciplex-forming co-host achieved a high external quantum efficiency of up to 10.2%. researchgate.net This performance, combining high efficiency with a desirable deep-red color coordinate, demonstrates the potential of indole-based materials in overcoming challenges in the development of high-performance red OLEDs. researchgate.net
Furthermore, derivatives of imidazole (B134444) and carbazole, which share structural similarities with the indole core, have been investigated as bifunctional materials for OLEDs, acting as both emitters and hosts for phosphorescent dopants. mdpi.com Iridium(III) complexes containing indolo[3,2,1-jk]carbazole (B1256015) derivatives have also been synthesized, exhibiting narrow emission bandwidths and leading to OLEDs with good performance characteristics. rsc.org These findings suggest that the broader class of indole-containing heterocyclic systems, including those derived from this compound, holds significant promise for the design of novel, efficient, and color-tunable materials for next-generation displays and lighting.
Environmental Sensing Applications
The development of sensitive and selective chemical sensors for environmental monitoring is a critical area of research. While direct applications of this compound in environmental sensing are not widely documented, its structural motifs are relevant to the design of sensor molecules. Specifically, indole derivatives are components of larger molecular systems designed to detect pollutants like heavy metal ions.
An example can be found in the development of colorimetric sensors based on spiropyran derivatives. acs.org Spiropyrans are photochromic molecules that can switch between two different forms (a colorless spiropyran and a colored merocyanine) in response to stimuli like light, pH, or the presence of metal ions. This color change forms the basis of their sensing capability.
In one study, three different spiropyran derivatives were investigated for their ability to detect Cd²⁺, Pb²⁺, and Hg²⁺ ions in various solvents. acs.org The synthesis of one of these sensor molecules, designated SP1, utilized 2,3,3-trimethylindolenine, a close structural relative of the methyl-indole core. acs.org The study found that the sensor's response was highly dependent on the solvent, but it could achieve selective and sensitive colorimetric detection of specific metal ions. For instance, the SP1 probe showed a strong and specific response to Hg²⁺ ions in certain solvents, causing a distinct color transition from purple to yellow. acs.org
Therefore, while not a sensor itself, this compound represents a potential building block for the rational design of novel chemosensors for environmental applications.
Design of Novel Diagnostic Agents
The development of novel diagnostic agents is crucial for the early detection and monitoring of diseases. The this compound structure serves as a valuable scaffold for designing such agents due to its established role in interacting with biologically relevant molecules like proteins and receptors. A diagnostic agent typically consists of a targeting moiety that selectively binds to a biomarker of disease and a reporter group (e.g., a fluorescent dye, a radioisotope, or a contrast agent for MRI) that generates a detectable signal.
The versatility of the this compound scaffold allows for the attachment of such reporter groups. The carboxylic acid function is an ideal chemical handle for conjugation. It can be activated and coupled to an amine or hydroxyl group on a reporter molecule, forming a stable amide or ester linkage. This synthetic flexibility allows for the creation of a wide range of probe molecules based on a single core structure.
The potential for this scaffold in diagnostics is rooted in the diverse biological activities of its derivatives. As discussed previously, indole-based molecules have been developed as:
Receptor Ligands: Targeting specific receptors like serotonin or histamine receptors. researchgate.net
Enzyme Inhibitors: Targeting enzymes such as EGFR, CDK2, and TDO. nih.govsigmaaldrich.com
Protein-Protein Interaction Modulators: Interfering with interactions like the 14-3-3η protein or the LEDGF/p75-HIV-1 integrase complex. nih.govmdpi.com
By taking an indole derivative known to bind selectively to a disease-related target, one can transform it into a diagnostic agent. For example, if a particular kinase is overexpressed in a tumor, an indole-based inhibitor of that kinase could be labeled with a positron-emitting radionuclide (e.g., Fluorine-18). The resulting radiolabeled molecule could be used in Positron Emission Tomography (PET) imaging to visualize the location and extent of the tumor. Similarly, attaching a fluorophore would allow for the detection of the target in tissue samples via fluorescence microscopy.
The design process involves a careful balance to ensure that the addition of the reporter group does not significantly diminish the affinity and selectivity of the original indole scaffold for its biological target. The this compound provides a robust platform for such molecular engineering, opening future avenues for creating targeted agents for in vitro assays and in vivo molecular imaging.
Q & A
Q. What are the established synthetic protocols for 3-Methyl-1H-indole-5-carboxylic acid, and what are their critical reaction parameters?
The compound is typically synthesized via multi-step routes involving carboxylation or methylation of indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with acetic acid (AcOH) and sodium acetate under controlled temperatures (3–5 hours) is a common method . Critical parameters include solvent choice (e.g., acetic acid), catalyst loading (e.g., sodium acetate), and reaction duration to avoid side products .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and methyl/carboxylic acid substituents. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material) . Melting point determination (e.g., 208–210°C for indole-5-carboxylic acid analogs) can further confirm identity .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in aqueous solutions but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solubility challenges necessitate solvent optimization for biological assays—e.g., using DMSO stocks diluted in buffer with <1% final concentration to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. Standardized protocols, such as using orthogonal biological assays (enzyme inhibition, cell viability) and rigorously characterized compounds (via HPLC-MS), are recommended. Comparative studies with structural analogs (e.g., 7-methyl-1H-indole-5-carboxylic acid) can isolate structure-activity relationships .
Q. What strategies optimize yield in carboxylation reactions for indole derivatives like this compound?
Yield optimization requires precise control of electrophilic substitution conditions. For example, using a CO₂ atmosphere with palladium catalysts in carboxylation reactions improves regioselectivity at the indole 5-position. Temperature gradients (e.g., 80–100°C) and stoichiometric ratios of methyl donors (e.g., methyl iodide) are critical for minimizing byproducts like N-methylated derivatives .
Q. How do structural modifications at the indole 3- or 7-positions affect the compound’s reactivity and bioactivity?
Substituents at the 3-position (e.g., methyl, formyl) can sterically hinder interactions with biological targets, while 7-position modifications (e.g., cyclopentylamino groups) enhance lipophilicity and membrane permeability. Computational modeling (e.g., molecular docking) paired with synthetic derivatization (e.g., esterification, amidation) can systematically explore these effects .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
Accelerated stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C) with periodic HPLC analysis quantify degradation kinetics. Mass spectrometry identifies hydrolysis products (e.g., decarboxylated derivatives), informing formulation strategies for in vivo applications .
Data Interpretation and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?
Contradictory NMR signals may arise from tautomerism (e.g., 1H vs. 3H indole forms) or residual solvents. Deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) clarify assignments. Batch-to-batch comparisons using spiked samples with pure reference standards are advised .
Q. What computational tools are suitable for predicting the compound’s interactions with enzymatic targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity, while molecular dynamics simulations model binding affinities with proteins (e.g., cytochrome P450 enzymes). PubChem and ChEMBL databases provide structural analogs for benchmarking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
